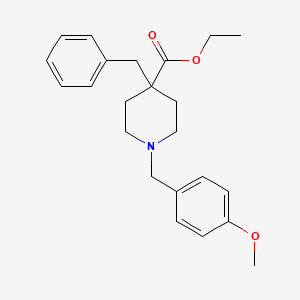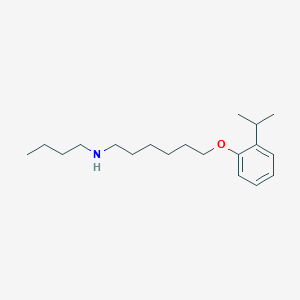
ethyl 4-benzyl-1-(4-methoxybenzyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-benzyl-1-(4-methoxybenzyl)-4-piperidinecarboxylate, commonly known as EBMP, is a synthetic compound that belongs to the class of piperidinecarboxylate derivatives. EBMP has gained significant attention in recent years due to its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience research.
作用機序
The mechanism of action of EBMP is not fully understood, but it is believed to involve the modulation of neurotransmitter release and synaptic plasticity. EBMP has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its potential therapeutic effects. EBMP has also been shown to modulate the activity of ion channels and receptors, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects
EBMP has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. EBMP has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
EBMP has several advantages for use in lab experiments, including its relatively simple synthesis method, its high purity, and its potential therapeutic applications. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on EBMP, including the development of new derivatives with improved efficacy and safety profiles, the investigation of its potential therapeutic effects in animal models of disease, and the elucidation of its mechanism of action at the molecular level. Additionally, further research is needed to determine the optimal dosage and administration route for EBMP in order to maximize its potential therapeutic benefits.
合成法
The synthesis of EBMP involves a multi-step reaction sequence that includes the condensation of piperidine and benzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the esterification of the resulting amine with ethyl chloroformate. The yield of the reaction is approximately 60%, and the purity of the product can be improved by recrystallization.
科学的研究の応用
EBMP has shown promising results in various scientific research applications, including medicinal chemistry, drug discovery, and neuroscience research. In medicinal chemistry, EBMP has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, EBMP has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In neuroscience research, EBMP has been studied for its potential role in the modulation of neurotransmitter release and synaptic plasticity.
特性
IUPAC Name |
ethyl 4-benzyl-1-[(4-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-3-27-22(25)23(17-19-7-5-4-6-8-19)13-15-24(16-14-23)18-20-9-11-21(26-2)12-10-20/h4-12H,3,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVYJGYCYOXINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)OC)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3-ethoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B5207740.png)

![diethyl 2,2'-[(1,2-dioxo-1,2-ethanediyl)diimino]bis(4-phenyl-3-thiophenecarboxylate)](/img/structure/B5207758.png)
![3-(2-fluorophenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207766.png)
![1,7,8,9,10,10-hexachloro-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5207770.png)
![ethyl {5-[4-(4-morpholinyl)butanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride hydrate](/img/structure/B5207776.png)
![1-allyl-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5207800.png)


![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207831.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5207832.png)
![N-benzyl-N-(2-hydroxyethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5207836.png)
![3-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5207840.png)
![N-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5207844.png)